molecular formula C4H2Br2N2 B11788045 4,5-Dibromopyrimidine

4,5-Dibromopyrimidine

Cat. No.: B11788045
M. Wt: 237.88 g/mol
InChI Key: JHGQKEMDHLJRRC-UHFFFAOYSA-N
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Description

4,5-Dibromopyrimidine is a halogenated heterocyclic compound characterized by a pyrimidine core substituted with bromine atoms at the 4 and 5 positions. Pyrimidine derivatives are critical in medicinal chemistry and materials science due to their versatility in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and roles as intermediates in drug synthesis . The bromine atoms act as leaving groups, enabling selective functionalization for creating complex molecules.

Properties

IUPAC Name

4,5-dibromopyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2/c5-3-1-7-2-8-4(3)6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGQKEMDHLJRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dibromopyrimidine can be synthesized through several methods. One common approach involves the bromination of pyrimidine derivatives. For instance, the reaction of pyrimidine with bromine in the presence of a catalyst can yield this compound. Another method involves the use of phosphorus tribromide (PBr₃) as a brominating agent .

Industrial Production Methods: In industrial settings, the production of this compound often involves the controlled addition of bromine to pyrimidine under specific conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the substituents introduced. For example, substitution with an amine can yield aminopyrimidines, while coupling reactions can produce various biaryl derivatives .

Scientific Research Applications

Organic Synthesis

4,5-Dibromopyrimidine serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, especially in the pharmaceutical and agrochemical sectors. The compound can undergo various reactions, such as nucleophilic substitutions and coupling reactions, to yield derivatives with enhanced biological activities.

Biological Applications

Research indicates that this compound exhibits significant biological activity, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Activity

Studies have shown that derivatives of dibromopyrimidine possess antibacterial properties against various pathogens. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that the positioning of bromine atoms is critical for enhancing antimicrobial potency.

Antitumor Properties

Preliminary investigations into the anticancer potential of this compound reveal notable cytotoxic effects on human cancer cell lines, including breast cancer cells (MCF-7). This suggests its potential as a lead compound for developing new cancer therapies.

Antimicrobial Efficacy

A study published in Heterocyclic Letters demonstrated significant antibacterial activity of dibromopyridine derivatives against both Gram-positive and Gram-negative bacteria. The research emphasized the structure-activity relationship (SAR), indicating that specific bromination patterns are essential for antimicrobial efficacy.

Anticancer Activity

Research conducted by a pharmaceutical institute investigated the cytotoxic effects of various pyridine derivatives on human cancer cell lines. Results indicated that this compound exhibited notable cytotoxicity against breast cancer cells (MCF-7), supporting its potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of 4,5-dibromopyrimidine largely depends on its application. In medicinal chemistry, it can act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. The bromine atoms enhance its reactivity, allowing it to form strong interactions with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of brominated pyrimidines depend on the positions of bromine substituents and additional functional groups. Below is a comparative analysis of 4,5-Dibromopyrimidine and key analogs:

Structural and Reactivity Comparison

Compound Name Bromine Positions Additional Substituents Reactivity Highlights Key Applications
This compound 4,5 None Sequential substitution at positions 4 and 5 Drug intermediates, material synthesis
2,4,5-Tribromopyrimidine 2,4,5 None Multiple leaving groups; polyhalogenated reactivity Polyfunctional intermediates
2,5-Dibromopyrimidine 2,5 None Selective substitution at position 2 Organic synthesis
4,6-Dibromopyrimidine 4,6 None Suzuki coupling applications Carbon nanotube synthesis
4,6-Dibromo-2-methylpyrimidine 4,6 Methyl at 2 Steric hindrance slows reactions at position 2 Targeted drug development

Key Research Findings

Regioselectivity : Bromine positioning dictates reaction pathways. For example, this compound allows stepwise functionalization, whereas 2,5-Dibromopyrimidine favors substitution at the 2-position due to electronic effects .

Steric Effects : The methyl group in 4,6-Dibromo-2-methylpyrimidine reduces reactivity at position 2, making it suitable for selective modifications .

Material Science Applications: 4,6-Dibromopyrimidine is utilized in synthesizing carbon nanotubes, demonstrating the role of bromine positioning in coordinating metal catalysts .

Detailed Analysis of Select Compounds

4,6-Dibromopyrimidine vs. This compound

  • Structural Difference : Bromines at 4,6 vs. 4,5 positions.
  • Reactivity : 4,6-Dibromopyrimidine participates in Suzuki-Miyaura couplings for carbon-carbon bond formation , whereas this compound’s symmetric substitution may enable dual functionalization.
  • Applications : 4,6-Dibromopyrimidine is preferred in materials science, while this compound is more common in stepwise drug synthesis.

2,5-Dibromopyrimidine vs. This compound

  • Electronic Effects : The 2-position in pyrimidine is more electron-deficient, making 2,5-Dibromopyrimidine reactive toward nucleophiles at position 2 .
  • Synthetic Utility : 2,5-Dibromopyrimidine is used in kinase inhibitor synthesis, while this compound may serve as a precursor for anticancer agents.

Biological Activity

4,5-Dibromopyrimidine is a halogenated pyrimidine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms at the 4 and 5 positions of the pyrimidine ring. This substitution pattern enhances its reactivity and biological interactions. The molecular formula is C4H2Br2N2C_4H_2Br_2N_2, with a molecular weight of 220.88 g/mol.

The biological activity of this compound largely depends on its ability to act as an inhibitor for various enzymes and receptors. The bromine atoms increase the electrophilicity of the compound, allowing it to form strong interactions with biological targets. This mechanism is crucial for its role in developing inhibitors for:

  • Enzymes : It has been explored as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptors : The compound has shown potential as a selective agonist or antagonist in receptor-mediated pathways.

Antiviral and Anticancer Properties

Research indicates that this compound may possess antiviral and anticancer properties. Studies have focused on its potential as a precursor for pharmaceutical compounds that target specific viral and cancerous cells.

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound can inhibit viral replication by interfering with viral enzyme functions.
  • Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various disubstituted pyrimidines, including this compound, evaluating their agonistic activities against the 5-HT2C receptor. Results indicated that certain derivatives exhibited significant agonistic effects at concentrations above 50% .
  • Inhibitory Studies : Research highlighted the use of this compound as a building block for synthesizing inhibitors targeting phosphoinositide signaling pathways. These inhibitors showed promising IC50 values against specific kinases involved in cancer progression .
  • Structure-Activity Relationship (SAR) : A detailed SAR study revealed that modifications at the pyrimidine ring significantly affect the biological activity of derivatives. For instance, introducing amino groups at specific positions enhanced the overall reactivity and biological efficacy .

Data Table: Biological Activity Overview

Activity Type Target Effect Reference
AntiviralViral EnzymesInhibition of replication
AnticancerCancer Cell ProliferationInduction of apoptosis
Receptor Agonism5-HT2C ReceptorAgonistic effects >50%
Enzyme InhibitionVarious Metabolic EnzymesCompetitive inhibition

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